molecular formula C15H17NO3 B1209328 Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)- CAS No. 23434-86-8

Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-

Cat. No.: B1209328
CAS No.: 23434-86-8
M. Wt: 259.30 g/mol
InChI Key: BLPUOQGPBJPXRL-FNORWQNLSA-N
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Scientific Research Applications

Piperine has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Used in the fragrance and flavor industries due to its aromatic properties.

Mechanism of Action

The molecular basis for the pleiotropic activities of Piperine is based on its ability to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses . Piperine also regulates multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Future Directions

Based on the current evidence, Piperine can be a potential molecule for the treatment of various diseases, including diabetes, obesity, arthritis, oral cancer, breast cancer, multiple myeloma, metabolic syndrome, hypertension, Parkinson’s disease, Alzheimer’s disease, cerebral stroke, cardiovascular diseases, kidney diseases, inflammatory diseases, and rhinopharyngitis . Its significance in the clinic is currently being discussed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperine can be synthesized through several methods. One common method involves the condensation of piperidine with piperic acid. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of piperine often involves extraction from black pepper using organic solvents such as ethanol or dichloromethane. The extract is then purified through crystallization or chromatography to obtain pure piperine .

Chemical Reactions Analysis

Types of Reactions: Piperine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Piperine is unique due to its dual role as a flavoring agent and a bioactive compound with diverse pharmacological properties. Its ability to modulate multiple signaling pathways and interact with various molecular targets makes it a valuable compound for research and industrial applications .

Properties

CAS No.

23434-86-8

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+

InChI Key

BLPUOQGPBJPXRL-FNORWQNLSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3

SMILES

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3

solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

3,4-methylenedioxycinnamylpiperidine
antiepilepserine
antiepilepsirine
antiepilepsirinum
ilepcimide
ilepcimide, (E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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